4-Amino-5-bromofuro[2,3-D]pyrimidine
Overview
Description
4-Amino-5-bromofuro[2,3-D]pyrimidine is a chemical compound characterized by its bromine and amino groups attached to a furo[2,3-D]pyrimidine ring structure
Mechanism of Action
Target of Action
The primary targets of 4-Amino-5-bromofuro[2,3-D]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
this compound exerts its action by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes such as growth, differentiation, and metabolism .
Biochemical Pathways
The inhibition of protein kinases by this compound affects various biochemical pathways. These pathways are responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The disruption of these pathways can lead to changes in cellular function and structure.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of protein kinases. This inhibition can disrupt normal cellular processes, potentially leading to changes in cell growth, differentiation, and metabolism .
Biochemical Analysis
Biochemical Properties
4-Amino-5-bromofuro[2,3-D]pyrimidine is a pyrimidine derivative, and pyrimidine derivatives have been known to interact with various enzymes and proteins . They exert their biochemical effects through different mechanisms, one of which is inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Cellular Effects
They can influence cell function by interacting with various cell signaling pathways and affecting gene expression .
Molecular Mechanism
Pyrimidine derivatives have been known to exert their effects at the molecular level through various mechanisms, such as inhibiting protein kinases .
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
4-Amino-5-bromofuro[2,3-D]pyrimidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is used in the production of functional materials and as a precursor for various chemical products.
Comparison with Similar Compounds
4-Amino-5-bromofuro[2,3-D]pyrimidine is similar to other compounds with the pyrimidine ring structure, such as pyrrolo[2,3-D]pyrimidine and its derivatives. Other similar compounds include:
Pyrrolo[2,3-D]pyrimidine
4-Amino-5-bromopyrrolo[2,3-D]pyrimidine
5-Bromo-7H-pyrrolo[2,3-D]pyrimidin-4-ylamine
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Properties
IUPAC Name |
5-bromofuro[2,3-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-11-6-4(3)5(8)9-2-10-6/h1-2H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXSLPNUDZRXII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2O1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301292130 | |
Record name | 5-Bromofuro[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301292130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211525-35-7 | |
Record name | 5-Bromofuro[2,3-d]pyrimidin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211525-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromofuro[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301292130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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